molecular formula C14H20N2O4S B5839204 N-cyclooctyl-2-nitrobenzenesulfonamide

N-cyclooctyl-2-nitrobenzenesulfonamide

Cat. No.: B5839204
M. Wt: 312.39 g/mol
InChI Key: WTVCSVAQQCCHLN-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a cyclooctyl group attached to the sulfonamide nitrogen and a nitro substituent at the ortho-position of the benzene ring. Sulfonamides are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles . The cyclooctyl group introduces significant steric bulk and lipophilicity, which may influence solubility, crystallinity, and reactivity compared to smaller substituents.

Properties

IUPAC Name

N-cyclooctyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-16(18)13-10-6-7-11-14(13)21(19,20)15-12-8-4-2-1-3-5-9-12/h6-7,10-12,15H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVCSVAQQCCHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-nitrobenzenesulfonamide typically involves the reaction of cyclooctylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Efficient mixing and temperature control to ensure high yield and purity
  • Purification steps such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form nitrogenous heterocycles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane

    Cyclization: Base such as sodium hydride, polar aprotic solvents like dimethylformamide

Major Products:

    Reduction: N-cyclooctyl-2-aminobenzenesulfonamide

    Substitution: Various substituted sulfonamides depending on the nucleophile used

    Cyclization: Nitrogenous heterocycles with potential biological activity

Scientific Research Applications

N-cyclooctyl-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly nitrogenous heterocycles.

    Biology: Investigated for its potential as a carbonic anhydrase inhibitor, which could have implications in the treatment of diseases like glaucoma.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The substituent on the sulfonamide nitrogen critically impacts molecular weight, polarity, and steric effects. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications References
N-Cyclooctyl-2-nitrobenzenesulfonamide* C₁₄H₁₈N₂O₄S ~326.4 Bulky alicyclic (C₈H₁₅) High lipophilicity, potential for unique crystal packing Inferred
N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide C₁₂H₉ClN₂O₄S 328.78 Aromatic (chlorophenyl) Stabilized crystal lattice via halogen interactions
N-Benzyl-N-methyl-2-nitrobenzenesulfonamide C₁₄H₁₄N₂O₄S 306.336 Alkyl-aromatic (benzyl) Moderate steric hindrance; intermediates in organic synthesis
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide C₁₄H₁₄N₂O₅S ~322.34 Electron-donating (methoxy) Enhanced solubility in polar solvents
N-Cyclohexyl-2-nitrobenzenesulfonamide C₁₂H₁₆N₂O₄S 296.33 Smaller alicyclic (C₆H₁₁) Lower lipophilicity vs. cyclooctyl; common in catalytic systems
N-(6-Aminohexyl)-2-nitrobenzenesulfonamide HCl C₁₂H₁₈N₃O₄S·HCl 337.82 Polar aminoalkyl Water-soluble; used in peptide synthesis

*Note: Molecular weight calculated based on structural analogy to and .

Key Observations:
  • Lipophilicity: Cyclooctyl’s lipophilicity (LogP ~4.5 estimated) exceeds that of polar substituents like aminohexyl (LogP ~1.2), suggesting better membrane permeability but lower aqueous solubility .
  • Crystallinity : Halogenated analogues (e.g., 3-chlorophenyl) exhibit robust crystal lattices due to halogen bonding (C–Cl···O interactions) , whereas bulky alicyclic groups may disrupt efficient packing, leading to lower melting points.

Electronic and Reactivity Profiles

The electron-withdrawing nitro group at the ortho-position stabilizes the sulfonamide’s negative charge, enhancing acidity (pKa ~8–10). Substituent effects:

  • Electron-Donating Groups (e.g., 4-methoxybenzyl) : Reduce sulfonamide acidity (higher pKa) by resonance donation, slowing deprotonation in basic conditions .
  • Bulky Alicyclic Groups (e.g., cyclooctyl) : Steric shielding may protect the sulfonamide nitrogen from electrophilic attacks, improving stability in acidic environments compared to smaller substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclooctyl-2-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-nitrobenzenesulfonyl chloride with cyclooctylamine. Key reagents include bases like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or DMF are critical for dissolving hydrophobic intermediates. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) must be tightly controlled to minimize side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can NMR and mass spectrometry be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Characteristic signals include the cyclooctyl protons (δ 1.2–2.1 ppm, multiplet) and aromatic protons from the nitrobenzene ring (δ 7.5–8.3 ppm). The sulfonamide NH group (if present) appears as a broad singlet near δ 5.5 ppm.
  • HRMS : Confirm molecular weight (C₁₄H₁₉N₂O₄S, theoretical [M+H]+ = 327.105) with <2 ppm error.
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .

Q. What role does the nitro group play in the compound’s reactivity and solubility?

  • Methodological Answer : The nitro group at the 2-position increases electrophilicity, aiding nucleophilic substitution reactions. However, it reduces solubility in polar solvents due to hydrophobic interactions. Solubility can be enhanced using DMSO or DMF for in vitro assays. Computational studies (e.g., COSMO-RS) predict logP values to guide solvent selection .

Q. Which crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Key parameters:

  • Crystal growth : Slow evaporation from ethanol/water mixtures.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Validation : Check R-factor (<5%), ADDSYM for missed symmetry, and PLATON for twinning .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor via HPLC over 72 hours.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides).
  • Light sensitivity : Expose to UV (254 nm) and track nitro group reduction via FTIR (loss of NO₂ peaks at 1520 cm⁻¹) .

Q. What strategies are recommended for evaluating its biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, metalloproteinases).
  • Assay design : Use fluorescence-based assays (e.g., FAM-labeled substrates) with IC₅₀ determination. Include controls like acetazolamide for validation.
  • SAR analysis : Compare with analogs (e.g., N-benzyl-2-nitrobenzenesulfonamide) to identify critical substituents .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide with homology-modeled enzyme structures (PDB templates: 1HCO for carbonic anhydrase).
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • Pharmacophore mapping : Align nitro and sulfonamide groups with active-site zinc ions or hydrogen-bond donors .

Q. How should researchers resolve contradictions between experimental data (e.g., crystallography vs. NMR)?

  • Methodological Answer :

  • Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized structures (B3LYP/6-311+G(d,p)).
  • Dynamic effects : Use VT-NMR to probe conformational flexibility (e.g., cyclooctyl ring puckering).
  • Error analysis : Check for crystal packing forces in SCXRD or solvent polarity effects in NMR .

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